tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate is a synthetic organic compound characterized by the presence of a morpholine ring substituted with a formyl group, a trifluoromethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the morpholine ring followed by the introduction of the formyl and trifluoromethyl groups. The tert-butyl ester is then added to complete the synthesis. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the trifluoromethyl group with the nucleophile.
Scientific Research Applications
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-formyl-2-(methyl)morpholine-4-carboxylate
- Tert-butyl 5-formyl-2-(chloromethyl)morpholine-4-carboxylate
- Tert-butyl 5-formyl-2-(fluoromethyl)morpholine-4-carboxylate
Uniqueness
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a drug candidate compared to similar compounds with different substituents.
Properties
CAS No. |
2694728-88-4 |
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Molecular Formula |
C11H16F3NO4 |
Molecular Weight |
283.2 |
Purity |
95 |
Origin of Product |
United States |
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